
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the bromination of 4-oxoquinoline followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and acylating agents such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient methodologies. These methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as flow chemistry and metal-catalyzed reactions are commonly employed to achieve these goals .
化学反応の分析
Types of Reactions
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4,6-dione derivatives.
Reduction: Formation of 6-amino-4-oxoquinoline derivatives.
Substitution: Formation of 6-methoxy-4-oxoquinoline derivatives.
科学的研究の応用
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating cystic fibrosis and cardiotonic conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in bacterial DNA replication, leading to antibacterial effects. Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
- 6-Chloro-4-oxoquinoline-3-carboxamide
- 4-Hydroxy-2-quinoline-3-carboxamide
- 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its reactivity and biological activity. This bromine substitution can enhance its potential as an antibacterial and anticancer agent compared to its chloro and hydroxy analogs .
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
2-(6-bromo-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-9-8(5-7)10(15)3-4-14(9)6-11(13)16/h1-5H,6H2,(H2,13,16) |
InChIキー |
HKNKUONNMYDLHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


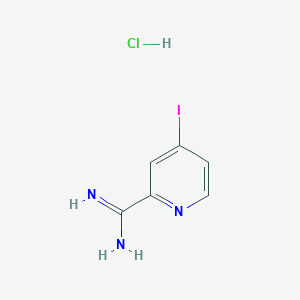

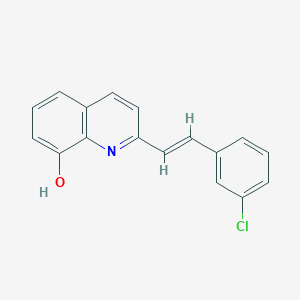
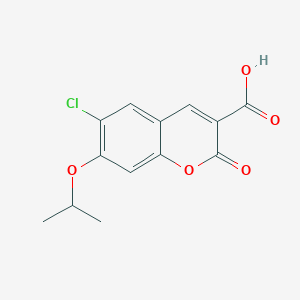
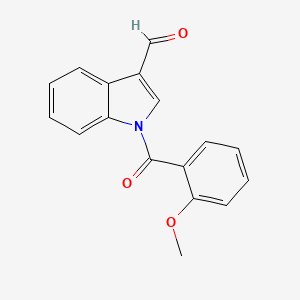
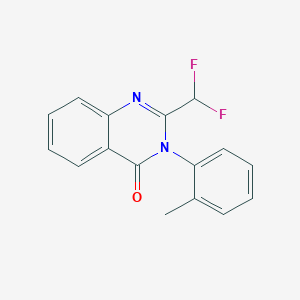
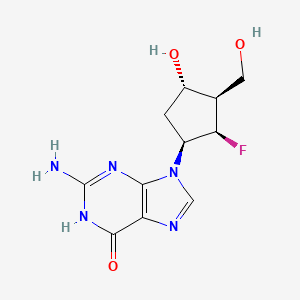


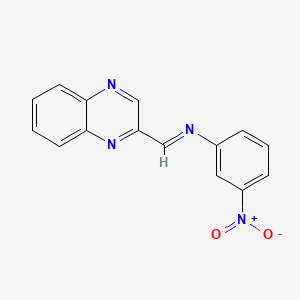
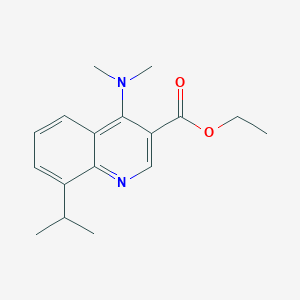

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
